Benzyl (2-hydroxyethyl)(propyl)carbamate
Description
Overview of Carbamate (B1207046) Functional Group Significance in Academic Research
The carbamate functional group is a cornerstone in modern organic and medicinal chemistry. chemsrc.com Its significance stems from several key attributes. Carbamates are structurally similar to amides but can exhibit different chemical and physical properties, offering a tool for fine-tuning molecular characteristics. chemsrc.com In the realm of synthetic organic chemistry, carbamates are widely employed as protecting groups for amines. The benzyloxycarbonyl (Cbz or Z) group, for instance, is a classic example of a carbamate-based protecting group that can be readily introduced to mask the nucleophilicity of an amine and later selectively removed under specific conditions. ontosight.ai This strategy is fundamental in multi-step syntheses, particularly in peptide and natural product synthesis. ontosight.aibldpharm.com
Furthermore, the carbamate moiety is a prevalent feature in a vast array of pharmaceuticals and agrochemicals. chemsrc.com Its presence can influence a molecule's biological activity, metabolic stability, and ability to cross cell membranes. chemsrc.com Researchers have extensively explored carbamate derivatives as enzyme inhibitors, with notable examples in the treatment of neurodegenerative diseases. chemsrc.com The ability of the carbamate group to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of molecules that can effectively bind to biological targets. chemsrc.com
Contextualization of Benzyl (B1604629) (2-hydroxyethyl)(propyl)carbamate within the Carbamate Class
Benzyl (2-hydroxyethyl)(propyl)carbamate is a tertiary carbamate, meaning the nitrogen atom is bonded to three carbon atoms (the carbonyl carbon, a propyl group, and a 2-hydroxyethyl group). This distinguishes it from primary and secondary carbamates. The molecule possesses several key structural features:
A Benzyl Ester: The oxygen atom of the carbamate is attached to a benzyl group. This benzyloxycarbonyl moiety is a well-known structural element.
A Propyl Group: A short alkyl chain that contributes to the lipophilicity of the molecule.
A 2-Hydroxyethyl Group: This functional group introduces a primary alcohol, which can participate in hydrogen bonding and serve as a site for further chemical modification.
While specific academic research on this compound is not extensively documented in publicly available literature, its structural relative, Benzyl N-(2-hydroxyethyl)carbamate, has been noted as an intermediate in organic synthesis. ontosight.ainih.govchemicalbook.com The properties of this compound can be inferred from the general characteristics of N,N-disubstituted carbamates and the presence of its specific functional groups.
Interactive Data Table: Physicochemical Properties of the Structurally Related Benzyl N-(2-hydroxyethyl)carbamate
| Property | Value | Source |
| Molecular Formula | C10H13NO3 | nih.gov |
| Molecular Weight | 195.21 g/mol | nih.gov |
| Melting Point | 58-60 °C | chemicalbook.com |
| Boiling Point | 215 °C at 15 mmHg | chemicalbook.com |
| CAS Number | 77987-49-6 | chemsrc.comnih.govchemicalbook.com |
Academic Research Trajectories for Multifunctional Organic Molecules
Modern chemical research is increasingly focused on the design and synthesis of multifunctional organic molecules—compounds that possess multiple distinct functional groups capable of independent or cooperative activities. This approach is driven by the desire to create more efficient and sophisticated molecular systems for a range of applications.
One major trajectory is the development of molecules with combined therapeutic actions. For instance, a single molecule might be designed to interact with multiple biological targets implicated in a disease, potentially leading to enhanced efficacy and reduced side effects. The presence of both a carbamate moiety (a known pharmacophore) and a hydroxyl group in this compound makes it a candidate for such explorations, where the hydroxyl group could be used to attach other bioactive fragments.
Another significant area of research is in materials science, where multifunctional molecules are used to create advanced materials with tailored properties. For example, molecules containing both a polymerizable group and a recognition site can be used to create functional polymers for sensors or drug delivery systems. The hydroxyl group in this compound could potentially be modified to incorporate a polymerizable unit, while the carbamate and aromatic ring could influence the bulk properties of the resulting material.
Furthermore, the field of chemical biology often utilizes multifunctional molecules as probes to study biological processes. These probes might contain a reactive group for covalent labeling of proteins, a fluorescent reporter group for imaging, and a recognition element for specific targeting. The structure of this compound provides a scaffold that could be elaborated with such functionalities.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
benzyl N-(2-hydroxyethyl)-N-propylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 |
InChI Key |
QCBLUUVWJHZFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms
Primary Synthesis Pathways for Benzyl (B1604629) (2-hydroxyethyl)(propyl)carbamate
The formation of the carbamate (B1207046) functional group in Benzyl (2-hydroxyethyl)(propyl)carbamate can be achieved through several distinct synthetic strategies. These pathways involve the formation of a key carbonyl linkage between the nitrogen of the precursor amine, N-(2-hydroxyethyl)propylamine, and a benzyloxy group.
Phosgene-Based and Phosgene-Equivalent Approaches
Historically, the most common method for carbamate synthesis involves the use of phosgene (B1210022) (COCl₂) or its derivatives. google.com For the synthesis of this compound, a phosgene-equivalent, benzyl chloroformate (Cbz-Cl), is the most direct reagent. guidechem.comwikipedia.org This approach is widely used for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto amines. wikipedia.orgcommonorganicchemistry.com
The reaction mechanism involves the nucleophilic attack of the secondary amine, N-(2-hydroxyethyl)propylamine, on the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrochloric acid (HCl) byproduct. guidechem.comorgsyn.org The presence of the hydroxyl group on the amine substrate requires careful control of reaction conditions to prevent side reactions, though the amine is significantly more nucleophilic and will react preferentially.
Reaction Scheme:
N-(2-hydroxyethyl)propylamine + Benzyl Chloroformate → this compound + HCl
Due to the high toxicity of phosgene, significant efforts have been made to develop safer alternatives, leading to the broader use of reagents like benzyl chloroformate. google.comacs.org
Transcarbamoylation Strategies
Transcarbamoylation is a method where a carbamate is synthesized by exchanging the alcohol or amine moiety of an existing carbamate. nih.gov This approach avoids the use of highly toxic reagents like phosgene. nih.govacs.org For the target molecule, this could involve reacting N-(2-hydroxyethyl)propylamine with a benzyl carbamate that has a more labile N- or O-substituent, or reacting benzyl alcohol with a suitable N-(2-hydroxyethyl)-N-propyl substituted carbamoyl (B1232498) donor.
A more common variant is the reaction of an alcohol with a carbamate to exchange the alkoxy group. For instance, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly to generate the corresponding carbamates in good yields. organic-chemistry.org This method is noted for its tolerance of various functional groups. organic-chemistry.org The mechanism can be associative, particularly under catalytic conditions at temperatures below 200°C. researchgate.net
Several metal catalysts, including those based on titanium, lanthanum, zinc, and bismuth, as well as organic bases, are known to catalyze transcarbamoylation reactions effectively. nih.gov
Carbonylation Reactions with Amines and Alcohols
Illustrative Catalytic System for Oxidative Carbonylation:
| Catalyst System | Oxidant | CO Pressure | Temperature | Substrates | Ref |
|---|---|---|---|---|---|
| Rh-based complex | Oxone | 10 bar | 100 °C | Various amines & alcohols | |
| NaI–Pd/C | O₂ | 0.41-7.61 MPa | 100-165 °C | Aniline & Methanol | epa.gov |
The reaction mechanism for Rh-catalyzed oxidative carbonylation involves several steps, including the coordination of the amine, deprotonation, carbonylation to form a metal-amido complex, migratory insertion of the carbonyl ligand into the metal-nitrogen bond, and finally, reductive elimination to yield the carbamate product and regenerate the catalyst.
Urea-Based Syntheses
Urea (B33335) can serve as a safe and solid carbonyl source for carbamate synthesis, representing a greener alternative to phosgene. researchgate.netuantwerpen.be The reaction, known as urea alcoholysis, typically involves heating an alcohol with urea in the presence of a catalyst. sciengine.comqub.ac.uk Ammonia is released as the primary byproduct. qub.ac.uk
To synthesize this compound, a two-step approach could be envisioned. First, benzyl alcohol reacts with urea to form benzyl carbamate. organic-chemistry.org This is followed by a subsequent reaction with N-(2-hydroxyethyl)propylamine. However, a more direct synthesis of N,N-disubstituted carbamates from urea is less common. The primary utility of this method is for the synthesis of primary carbamates (R-OC(O)NH₂). researchgate.netuantwerpen.be Catalysts, such as those based on indium triflate or iron, can facilitate the reaction of alcohols with urea to produce these primary carbamates in good to excellent yields. researchgate.netorganic-chemistry.org
General Reaction for Primary Carbamate Synthesis:
R-OH + H₂N-CO-NH₂ ⇌ R-O-CO-NH₂ + NH₃
This reaction is reversible, and the removal of the ammonia byproduct is often necessary to drive the equilibrium toward the product. qub.ac.uk
Green Chemistry Approaches in Carbamate Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign reagents and conditions. In carbamate synthesis, the most significant green approach is the utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 building block, replacing hazardous materials like phosgene. google.comtetrahedron-green-chem.comresearchgate.net
The direct synthesis of carbamates from amines, CO₂, and alcohols has been a major focus of research. researchgate.netresearchgate.net This three-component reaction can be facilitated by various catalysts and reaction conditions. The general process involves the initial reaction between the amine and CO₂ to form a carbamic acid or a carbamate salt intermediate. acs.orgorganic-chemistry.org This intermediate is then typically dehydrated or reacted with an electrophile (derived from the alcohol) to form the final carbamate product. acs.orgnih.gov
For the target molecule, the reaction would be:
N-(2-hydroxyethyl)propylamine + Benzyl Alcohol + CO₂ → this compound + H₂O
Catalysis is central to green chemistry approaches for carbamate synthesis, particularly for reactions involving the activation of the highly stable CO₂ molecule. tetrahedron-green-chem.comnih.gov A wide range of catalytic systems have been developed.
Base Catalysis: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction of amines with CO₂ to form a carbamic acid salt. This intermediate can then react with an activated alcohol, for example under Mitsunobu conditions, to yield the carbamate. acs.orgacs.org This pathway proceeds via an SN2 displacement mechanism on the activated alcohol. acs.org
Metal Catalysis: Various metal-based catalysts are effective for CO₂ fixation. nih.gov For instance, cerium oxide (CeO₂) in conjunction with 2-cyanopyridine has been used for the synthesis of alkyl N-arylcarbamates from CO₂, anilines, and alcohols. researchgate.net Titanium alkoxides have also been shown to react with amines in the presence of CO₂ to give carbamates in high yields. researchgate.netbates.edu
Organocatalysis: Bifunctional organocatalysts have been designed to facilitate the reaction between an amine and CO₂, stabilizing the carbamic acid intermediate and activating it for subsequent bond formation. nih.govacs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 2-cyanopyridine |
| Ammonia |
| This compound |
| Benzyl alcohol |
| Benzyl carbamate |
| Benzyl chloroformate (Cbz-Cl) |
| Carbon dioxide (CO₂) |
| Carbon monoxide (CO) |
| Cerium oxide (CeO₂) |
| Hydrochloric acid (HCl) |
| Indium triflate |
| N-(2-hydroxyethyl)propylamine |
| Phenyl carbamate |
| Phosgene |
| Sodium carbonate |
| Sodium hydroxide |
| Titanium alkoxide |
Solvent-Free or Environmentally Benign Conditions
Modern synthetic strategies increasingly prioritize the reduction or elimination of volatile organic solvents and toxic reagents. For the synthesis of N-substituted carbamates like this compound, several green chemistry approaches are applicable.
One prominent halogen-free method involves the direct reaction of carbon dioxide (CO₂), an amine (N-propylethanolamine), and an alcohol (benzyl alcohol). echemi.com This approach circumvents the use of phosgene or chloroformates, which are highly toxic. Basic catalysts can be employed to facilitate this conversion under mild conditions, often even without dehydrating agents. echemi.com Another sustainable route utilizes a three-component coupling of an amine, CO₂, and a halide (e.g., benzyl bromide) in the presence of a base like cesium carbonate, which can proceed under mild conditions and avoids overalkylation.
Solvent-free N-alkylation represents another key strategy. For instance, the reaction between a pre-formed carbamate and an alcohol can be catalyzed by transition metal complexes, such as those involving iridium, to yield the N-alkylated product with water as the only byproduct. This atom-economical approach is highly efficient, though it may require elevated temperatures.
Urea and dialkyl carbonates also serve as effective, less hazardous carbonyl sources. The synthesis of N-substituted carbamates can be achieved by reacting amines and alcohols with urea over reusable solid catalysts, such as mixed metal oxides. researchgate.net This method is advantageous due to the low cost and low toxicity of urea.
A summary of potential environmentally benign synthetic routes is presented below.
| Carbonyl Source | Reactants | Catalyst/Conditions | Key Advantages |
| Carbon Dioxide | N-propylethanolamine, Benzyl Alcohol, CO₂ | Basic catalysts, mild pressure | Halogen-free, utilizes renewable feedstock. echemi.com |
| Benzyl Halide + CO₂ | N-propylethanolamine, Benzyl Bromide, CO₂ | Cesium Carbonate / TBAI | Mild conditions, high selectivity. |
| Benzyl Alcohol | Benzyl carbamate, Propyl alcohol | Iridium complex / NaOAc, Solvent-free | Atom-economical, water is the only byproduct. |
| Urea | N-propylethanolamine, Benzyl Alcohol, Urea | Heterogeneous catalyst (e.g., TiO₂–Cr₂O₃/SiO₂) | Low-cost, low-toxicity carbonyl source, reusable catalyst. researchgate.net |
Mechanism-Driven Synthetic Improvements
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes. Investigations into kinetics, thermodynamics, and catalyst design lead to more efficient and selective syntheses of this compound.
Investigation of Reaction Kinetics and Thermodynamics
The formation of carbamates is governed by specific kinetic and thermodynamic principles. When synthesizing carbamates from an alcohol and an isocyanate (a common, though hazardous, pathway), the reaction kinetics follow a mechanism first proposed by Baker. masterorganicchemistry.com The process typically involves the formation of an intermediate complex between the catalyst (if present) and the isocyanate, which then reacts with the alcohol. The rate of carbamate formation is influenced by the structure of the alcohol and isocyanate, the solvent, and the catalyst. chemicalbook.com For example, primary alcohols generally react faster than secondary alcohols. chemicalbook.com
Thermodynamic studies, particularly for syntheses involving CO₂, are essential for process optimization. The reaction of amines with CO₂ to form a carbamic acid intermediate is a key step. libretexts.org The stability and subsequent conversion of this intermediate are influenced by temperature, pressure, and the solvent system. Computational studies using methods like density functional theory (DFT) help predict the Gibbs free energy and enthalpy of the carbamate formation reaction, allowing for the selection of optimal conditions to maximize yield. libretexts.orgacs.org For instance, thermodynamic analyses show that for CO₂-based methanation reactions, which share principles with carbamate synthesis, low temperatures and high pressures are favorable. nih.gov
Key Thermodynamic and Kinetic Parameters in Carbamate Synthesis
| Parameter | Significance | Influencing Factors |
|---|---|---|
| Rate Constant (k) | Determines the speed of the reaction. | Temperature, catalyst, reactant structure, solvent polarity. magtech.com.cn |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Catalyst design, reaction pathway. libretexts.org |
| Enthalpy of Reaction (ΔH) | Indicates whether the reaction is exothermic or endothermic. | Bond energies of reactants and products. libretexts.org |
| Gibbs Free Energy (ΔG) | Determines the spontaneity and equilibrium position of the reaction. | Enthalpy, entropy, temperature. nih.gov |
Catalyst Design and Optimization for Specific Bond Formations
Catalysis is central to the efficient and selective synthesis of this compound. Catalyst design focuses on accelerating the formation of the carbamate linkage and the N-propyl bond.
For syntheses utilizing CO₂, zinc-based catalysts like zinc acetate, particularly when combined with N-donor ligands, have shown excellent performance. nih.gov The catalyst is believed to facilitate the reaction by activating the amine and promoting the formation of a key isocyanate intermediate. nih.gov Ordered mesoporous silica-based bifunctional catalysts, modified with both Lewis acidic metal ions (like Ti⁴⁺) and anchored organic bases, have also been developed. chemguide.co.uk These solid catalysts offer high selectivity and the advantage of easy separation and reuse, even in solvent-free conditions. chemguide.co.uk
In the context of N-alkylation reactions, iridium complexes such as [Cp*IrCl₂]₂ are highly effective for coupling amines or carbamates with alcohols. The optimization of this catalytic system involves selecting the appropriate co-catalyst (e.g., sodium acetate) and reaction temperature to maximize yield and minimize side reactions. For the synthesis of N-substituted carbamates from other carbamates, nickel-promoted iron oxide catalysts have proven effective and are magnetically recoverable. wikipedia.org
| Catalyst System | Target Bond Formation | Mechanism/Advantages |
| Zinc Acetate [Zn(OAc)₂] | Carbamate linkage (from CO₂) | Activates amine, promotes isocyanate intermediate formation. nih.gov |
| Ti-SBA-15-pr-Ade | Carbamate linkage (from CO₂) | Solid bifunctional catalyst with synergistic acid-base sites; reusable. chemguide.co.uk |
| [Cp*IrCl₂]₂ / NaOAc | N-C (alkylation with alcohol) | Atom-economical "borrowing hydrogen" mechanism. |
| Ni-promoted Fe₃O₄ | N-substituted carbamate | Magnetically separable, synergistic effect between Ni and Fe. wikipedia.org |
Functional Group Interconversions and Derivatization
The structure of this compound features two key functional groups amenable to further chemical modification: the primary hydroxyl group and the N-propyl chain. These sites offer pathways for creating a variety of derivatives.
Transformations of the Hydroxyl Group
The primary alcohol moiety in the 2-hydroxyethyl group is a versatile handle for derivatization.
Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. libretexts.org Milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde. libretexts.org Stronger oxidants, such as potassium permanganate (KMnO₄) or chromic acid, will oxidize the primary alcohol fully to a carboxylic acid. masterorganicchemistry.com
Esterification and Etherification: Standard esterification protocols (e.g., using acyl chlorides or carboxylic acids under Fischer conditions) can convert the hydroxyl group into an ester. Similarly, etherification (e.g., Williamson ether synthesis using an alkyl halide and a base) can be used to introduce various alkoxy groups.
Intramolecular Cyclization: In the presence of a suitable catalyst or under thermal conditions, the hydroxyl group can undergo an intramolecular nucleophilic attack on the carbamate carbonyl carbon. This reaction results in the formation of a five-membered heterocyclic ring, specifically a substituted N-propyloxazolidinone, with the elimination of benzyl alcohol.
Reactions at the Propyl Chain
The N-propyl group, while generally less reactive than the hydroxyl group, can be functionalized through modern synthetic methods, primarily C-H activation. The carbamate group itself can act as a directing group, facilitating the selective functionalization of C-H bonds on the attached alkyl chains. magtech.com.cn
Transition metal catalysis, using metals such as palladium, copper, or iron, can activate the sp³ C-H bonds of the N-propyl group. magtech.com.cn This allows for the introduction of various functional groups.
Alkylation and Arylation: Palladium-catalyzed C(sp³)–H activation can be used to couple the propyl chain with alkyl or aryl halides, forming new C-C bonds. acs.org
Acetoxylation: In the presence of a suitable palladium catalyst and an oxidant, the C-H bonds can be converted to C-O bonds, leading to acetoxylated derivatives. magtech.com.cn
These C-H functionalization reactions provide a powerful tool for late-stage modification of the carbamate structure, enabling the synthesis of complex derivatives from a simple precursor. acs.org
Modifications of the Benzyl Moiety
The benzyl moiety of this compound offers a versatile platform for structural modifications, primarily through electrophilic aromatic substitution reactions. These modifications allow for the introduction of various functional groups onto the aromatic ring, thereby altering the electronic properties and steric profile of the molecule. The reactivity of the benzene ring is influenced by the electron-donating nature of the benzylic group, which generally directs incoming electrophiles to the ortho and para positions.
Methodologies for modifying the benzyl group can be broadly categorized into two main approaches:
Synthesis from pre-functionalized benzyl alcohols or benzyl chloroformates: This is a common and often more controlled method. It involves the synthesis of the desired substituted benzyl alcohol, which is then converted to the corresponding benzyl chloroformate. This activated intermediate subsequently reacts with N-(2-hydroxyethyl)propylamine to yield the target carbamate with the desired substitution pattern on the benzyl ring.
Direct electrophilic aromatic substitution on the pre-formed carbamate: This approach involves the direct reaction of this compound with an electrophilic reagent. While potentially more step-economical, this method requires careful optimization of reaction conditions to avoid side reactions involving the carbamate functionality or the N-alkyl groups.
Electrophilic Aromatic Substitution Reactions
Several key electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the benzyl ring of N,N-disubstituted benzyl carbamates.
Nitration: The introduction of a nitro group (–NO₂) is a well-established modification. Nitration is typically achieved using a mixture of a strong acid, such as sulfuric acid (H₂SO₄), and a nitrating agent like nitric acid (HNO₃). The reaction generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. Due to the directing effect of the benzylic group, the nitration of benzyl carbamates is expected to yield a mixture of ortho- and para-nitro substituted products. For instance, the nitration of ethyl N-phenyl carbamate leads to the introduction of a nitro group into the ortho and para positions of the benzene nucleus bu.edu. While specific studies on this compound are not prevalent, the synthesis of p-nitrobenzyl carbamates is a common strategy in medicinal chemistry, often starting from p-nitrobenzyl alcohol or p-nitrobenzyl chloroformate prepchem.comsci-hub.boxgoogle.com.
Halogenation: The introduction of halogen atoms (e.g., Cl, Br) onto the benzyl ring can be achieved through electrophilic halogenation. This reaction typically employs a halogen (X₂) in the presence of a Lewis acid catalyst, such as iron(III) halide (FeX₃) or aluminum chloride (AlCl₃) uci.edu. The catalyst polarizes the halogen molecule, generating a more potent electrophile that can be attacked by the aromatic ring. As with nitration, halogenation is anticipated to produce a mixture of ortho- and para-halogenated isomers.
Friedel-Crafts Reactions: Friedel-Crafts reactions are a powerful tool for introducing alkyl (alkylation) or acyl (acylation) groups to an aromatic ring.
Friedel-Crafts Alkylation: This reaction involves the use of an alkyl halide in the presence of a strong Lewis acid catalyst. However, this method is prone to issues such as carbocation rearrangements and polyalkylation, which can lead to a mixture of products.
Friedel-Crafts Acylation: A more controlled method for introducing a carbon substituent is Friedel-Crafts acylation. This reaction utilizes an acyl chloride or an acid anhydride with a Lewis acid catalyst to introduce an acyl group (R-C=O) onto the ring sigmaaldrich.com. The resulting ketone is less reactive than the starting material, which prevents polyacylation. The acyl group can be subsequently reduced to an alkyl group if desired. The acylation of electron-rich aromatic compounds can be catalyzed by various Lewis acids, including iron(III) chloride beilstein-journals.org.
The general mechanism for these electrophilic aromatic substitution reactions proceeds via a two-step process:
The π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex masterorganicchemistry.com.
A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring masterorganicchemistry.com.
The directing effects of the substituents on the benzene ring play a crucial role in determining the regioselectivity of the substitution. The benzyloxycarbonyl group itself is generally considered to be an ortho, para-director, although its activating or deactivating nature can be influenced by the specific reaction conditions and the nature of the electrophile.
Interactive Data Table: Electrophilic Aromatic Substitution Reactions for Benzyl Moiety Modification
| Reaction Type | Reagents and Catalysts | Typical Products | Key Considerations |
| Nitration | HNO₃, H₂SO₄ | ortho- and para-Nitrobenzyl carbamates | Strong activating conditions; potential for side reactions. |
| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | ortho- and para-Halobenzyl carbamates | Lewis acid catalyst is required. |
| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | ortho- and para-Acylbenzyl carbamates | Stoichiometric amounts of catalyst are often needed. |
| Friedel-Crafts Alkylation | Alkyl halide (RCl), AlCl₃ | ortho- and para-Alkylbenzyl carbamates | Prone to polyalkylation and carbocation rearrangements. |
It is important to note that while these are the principal methods for modifying the benzyl moiety, the specific application to this compound would require empirical optimization of reaction conditions to achieve the desired regioselectivity and yield, while minimizing potential side reactions on the carbamate and N-alkyl functionalities.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like Benzyl (B1604629) (2-hydroxyethyl)(propyl)carbamate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments would provide a complete picture of the atomic connectivity and spatial arrangements.
¹H and ¹³C NMR: The 1D ¹H NMR spectrum is expected to show distinct signals for each unique proton environment, including the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the aliphatic protons of the N-propyl and N-(2-hydroxyethyl) chains. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, most notably the carbamate (B1207046) carbonyl carbon. Due to the potential for hindered rotation around the N-CO bond, signal broadening or the appearance of duplicate signals for the N-alkyl substituents may occur nd.edu.
2D NMR Techniques: To definitively assign these signals and confirm the molecular structure, several 2D NMR experiments are indispensable iupac.org:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show clear correlations between adjacent protons within the propyl group (CH₃-CH₂-CH₂) and the 2-hydroxyethyl group (N-CH₂-CH₂-OH), confirming the integrity of these alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. HSQC is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.
A summary of predicted NMR data is presented below.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Phenyl (Ar-H) | ~7.3 | ~127-128 (CH), ~136 (C) | HMBC to Benzylic CH₂ |
| Benzylic (Ph-CH₂) | ~5.1 | ~67 | HMBC to Phenyl C, Carbonyl C |
| Carbamate (N-C=O) | - | ~156 | HMBC from N-CH₂ (propyl), N-CH₂ (ethyl), Benzylic CH₂ |
| N-CH₂ (Propyl) | ~3.3 | ~50 | COSY to Propyl CH₂; HMBC to Carbonyl C |
| CH₂ (Propyl) | ~1.5 | ~20 | COSY to N-CH₂ (propyl), CH₃ |
| CH₃ (Propyl) | ~0.9 | ~11 | COSY to Propyl CH₂ |
| N-CH₂ (Ethyl) | ~3.5 | ~49 | COSY to O-CH₂; HMBC to Carbonyl C |
| O-CH₂ (Ethyl) | ~3.7 | ~60 | COSY to N-CH₂ (ethyl) |
| O-H | Variable | - | - |
The carbamate functional group exhibits partial double bond character in its C-N bond due to resonance. This leads to a significant energy barrier for rotation around this bond nd.edu. In N,N-disubstituted carbamates, this restricted rotation can result in the existence of distinct rotational isomers (rotamers) that are stable on the NMR timescale, particularly at lower temperatures nd.edunih.govchemrxiv.org.
For Benzyl (2-hydroxyethyl)(propyl)carbamate, this phenomenon would manifest as two separate sets of signals for the N-propyl and N-(2-hydroxyethyl) groups in the NMR spectra. Variable temperature (VT) NMR studies could be employed to investigate this dynamic process. At elevated temperatures, the rotation becomes faster, leading to the coalescence of the separate signals into a single, time-averaged set of peaks. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this C-N bond rotation can be calculated, providing valuable insight into the molecule's conformational stability.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.
HRMS would be used to determine the accurate mass of the molecular ion of this compound. The compound's molecular formula is C₁₃H₁₉NO₃, which corresponds to a monoisotopic mass of 237.1365 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the correct elemental composition, confirming that no unexpected atoms are present.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.
The fragmentation of protonated this compound is predicted to follow several key pathways based on the known behavior of benzyl-containing compounds and carbamates mdpi.comresearchgate.net. A dominant fragmentation pathway for many benzyl-containing molecules is the cleavage of the benzylic C-O bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91, which may rearrange to the even more stable tropylium (B1234903) ion researchgate.netnih.gov. Other significant fragmentations would involve cleavages adjacent to the nitrogen atom (alpha-cleavage) and rearrangements.
A table of predicted major fragment ions for this compound in positive-ion MS/MS is provided below.
| Predicted m/z | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway |
| 238.1 | [M+H]⁺ | Protonated molecule |
| 194.1 | [M+H - C₂H₄O]⁺ | Loss of hydroxyethylene from the ethyl side chain |
| 148.1 | [M+H - C₇H₇]⁺ | Loss of the benzyl group |
| 130.1 | [M+H - C₇H₇ - H₂O]⁺ | Subsequent loss of water from the m/z 148 ion |
| 91.1 | [C₇H₇]⁺ | Benzyl/Tropylium cation |
| 74.1 | [C₃H₈NO]⁺ | Cleavage yielding the protonated N-propyl-N-hydroxyethyl amine fragment |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like Benzyl (B1604629) (2-hydroxyethyl)(propyl)carbamate. plos.orgscirp.org These methods solve approximations of the Schrödinger equation to determine the electron wavefunction, which in turn provides a wealth of information about molecular properties. northwestern.edu
For Benzyl (2-hydroxyethyl)(propyl)carbamate, DFT calculations using a basis set such as B3LYP/6-31G(d,p) would first be used to determine the molecule's optimized, lowest-energy geometry. plos.orgaun.edu.eg From this optimized structure, key electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this carbamate (B1207046), the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of high negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. aun.edu.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. For carbamates, the π-electrons in the carbamate backbone and the benzyl group significantly contribute to these orbitals. nih.gov Studies on similar benzyl carbamates have used these calculations to determine properties like chemical hardness, potential, and electrophilicity. scirp.org
| Calculated Property | Hypothetical Value for this compound | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability; potential site for oxidation. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability; potential site for reduction. |
| HOMO-LUMO Gap | 5.7 eV | Predicts chemical stability and low reactivity. |
| Dipole Moment | 3.2 D | Quantifies molecular polarity, influencing solubility and intermolecular forces. |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum calculations provide insight into a static molecule, this compound is flexible due to its propyl and 2-hydroxyethyl chains. Molecular Dynamics (MD) simulations are used to explore the molecule's conformational landscape over time. nih.gov MD simulations model the movements of atoms by applying classical mechanics, allowing researchers to observe how the molecule folds, rotates, and interacts with its environment. nih.gov
For this compound, an MD simulation would reveal the accessible conformations by tracking the torsion angles of the rotatable bonds. nih.gov It is known that carbamate units can adopt both cis and trans configurations, with the planar nature of the carbamate group being influenced by the delocalization of π-electrons. nih.govacs.org The simulation would show the relative stability and probability of different conformers.
Furthermore, MD simulations are invaluable for studying solvent effects. By placing the molecule in a simulated box of water or another solvent, one can observe how solvent molecules arrange around it and form hydrogen bonds. The hydroxyl group and the carbamate's oxygen and nitrogen atoms would be key sites for hydrogen bonding with protic solvents. These interactions govern the molecule's solubility and can influence its preferred conformation. nih.gov
Docking Studies for Ligand-Target Interaction Prediction (Preclinical Context)
In a preclinical or drug discovery context, molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a target protein. nih.gov The carbamate functional group is present in many known enzyme inhibitors, such as acetylcholinesterase (AChE) inhibitors used in Alzheimer's disease treatment. plos.orgnih.gov
A docking study for this compound would involve a target protein with a known three-dimensional structure (e.g., from the Protein Data Bank). The docking algorithm samples numerous possible orientations and conformations of the carbamate within the protein's binding site, calculating a "docking score" for each pose to estimate the binding affinity. acs.org
For a hypothetical interaction with AChE, the docking simulation might predict that the benzyl group engages in π-π stacking interactions with aromatic amino acid residues (like tryptophan or tyrosine) in the active site gorge. nih.gov The hydroxyl group could form a critical hydrogen bond with a residue like serine, and the carbonyl oxygen could act as another hydrogen bond acceptor. researchgate.net Covalent docking methods can also be applied, as some carbamates are known to act as pseudo-irreversible inhibitors by forming a covalent bond with a serine residue in the active site. nih.govresearchgate.net
| Interaction Type | Potential Interacting Groups on Compound | Potential Protein Residues (Hypothetical Target: AChE) |
| Hydrogen Bonding | Hydroxyl (-OH) group, Carbonyl (C=O) oxygen | Serine, Histidine, Tyrosine |
| Hydrophobic Interactions | Propyl chain, Benzyl group | Tryptophan, Phenylalanine, Leucine |
| π-π Stacking | Benzyl ring | Tryptophan, Tyrosine |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. plos.org Should this compound be identified as a "hit" compound with some desired biological effect, QSAR would be a key tool for designing more potent analogs. plos.org
To build a QSAR model, a set of structurally similar carbamate analogs would be synthesized and tested to determine their biological activity (e.g., IC50 values). nih.gov For each analog, a variety of molecular descriptors are calculated. These can include electronic descriptors (like HOMO/LUMO energies from quantum calculations), steric descriptors (like molecular volume), and hydrophobic descriptors (like logP). plos.orgnih.gov
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates these descriptors to the observed activity. plos.org For instance, a model for a series of carbamate-based AChE inhibitors found that descriptors like the Connolly Accessible Area and LUMO energy were key factors influencing inhibitory activity. plos.orgnih.gov
This resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound. A medicinal chemist could propose modifications—such as adding substituents to the benzyl ring or changing the length of the alkyl chains—and use the model to prioritize which new compounds are most likely to have improved activity, thus guiding synthetic efforts efficiently. plos.orgnih.gov
Biological Activity and Mechanistic Investigations Preclinical Focus
Receptor Binding and Modulation of Signaling Pathways
There are no studies available in the scientific literature that report on the receptor binding capabilities or the modulation of signaling pathways by Benzyl (B1604629) (2-hydroxyethyl)(propyl)carbamate.
Cellular Assays and Phenotypic Screening (e.g., Anti-proliferative, Antimicrobial, Antifungal)
No data from cellular assays or phenotypic screening specifically involving Benzyl (2-hydroxyethyl)(propyl)carbamate, including its potential anti-proliferative, antimicrobial, or antifungal activities, has been found in the reviewed literature.
A review of scientific databases indicates that this compound has not been the subject of published in vitro studies using mammalian or microbial cell lines.
Molecular Mechanisms of Cellular Response5.4. Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Extensive database searches did not yield any publications, studies, or data sets that specifically investigate "this compound" in these contexts. General information on the broader class of carbamate (B1207046) compounds is available, but this information does not address the specific structural and functional attributes of the requested molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for “this compound” as no research data appears to be publicly available.
Preclinical In Vivo Studies (Animal Models) for Mechanistic Insights
Pharmacodynamic Marker Evaluation
No data is publicly available regarding the evaluation of pharmacodynamic markers for this compound.
Target Engagement Assessment in Animal Tissues
There is no publicly available information on the assessment of target engagement for this compound in animal tissues.
Applications in Advanced Organic Synthesis and Materials Science
Utilisation as a Protecting Group in Multistep Organic Synthesis
In organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity while chemical modifications are made elsewhere in the molecule. organic-chemistry.org The amine group is nucleophilic and readily reacts with electrophiles; converting it to a carbamate (B1207046), such as a benzylcarbamate, effectively neutralizes this nucleophilicity. organic-chemistry.orgmasterorganicchemistry.com The Cbz group, first introduced for peptide synthesis in 1932, is a well-established means of protecting amines due to its stability across a wide range of reaction conditions and the specific methods available for its removal. masterorganicchemistry.com This allows other functional groups within the molecule to undergo selective reactions without interference from the amine. organic-chemistry.org
A key concept in the synthesis of complex molecules is orthogonality. An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each type of group can be removed under a distinct set of conditions without affecting the others. organic-chemistry.org This allows for the selective unmasking and reaction of specific functional groups. The Cbz group is a vital component of such strategies because its primary cleavage condition, catalytic hydrogenation, is orthogonal to the conditions used to remove many other common protecting groups. masterorganicchemistry.com
For instance, the tert-butyloxycarbonyl (Boc) group is removed with strong acid, while the fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by a base (commonly an amine like piperidine). masterorganicchemistry.com A molecule containing all three types of protected amines can have each one deprotected sequentially to allow for site-specific modifications.
Table 1: Orthogonal Protecting Group Compatibility with Benzylcarbamate (Cbz)
| Protecting Group | Typical Cleavage Condition | Orthogonal to Cbz? |
| Benzylcarbamate (Cbz) | H₂, Pd/C (Hydrogenolysis) | - |
| tert-Butyloxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Yes |
| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Yes |
| Silyl Ethers (e.g., TBDMS) | Fluoride Ions (e.g., TBAF) or Acid | Yes |
| Benzyl (B1604629) Ether (Bn) | H₂, Pd/C (Hydrogenolysis) | No |
| Acetals/Ketals | Acid | Potentially, depending on Cbz stability |
The removal of the Cbz group (deprotection) is most commonly and mildly achieved through catalytic hydrogenation. masterorganicchemistry.com This process involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). masterorganicchemistry.com The reaction is highly efficient and occurs under neutral pH, which preserves acid- and base-sensitive functional groups elsewhere in the molecule. masterorganicchemistry.com The mechanism involves the hydrogenolysis of the benzylic C-O bond, releasing the unprotected amine, toluene, and carbon dioxide as byproducts.
Alternatively, the Cbz group can be cleaved under strongly acidic conditions, such as with hydrogen bromide (HBr) in acetic acid, or by dissolving metal reduction. ontosight.aiorganic-chemistry.org However, catalytic hydrogenation remains the preferred method due to its exceptionally mild conditions.
Table 2: Common Cleavage Conditions for the Cbz Group
| Method | Reagents | Conditions | Byproducts | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric pressure | Toluene, CO₂ | Most common, very mild, neutral pH. masterorganicchemistry.com |
| Strong Acid | HBr in Acetic Acid | Room temperature | Benzyl bromide, CO₂ | Harsher conditions, limited to acid-stable substrates. |
| Dissolving Metal Reduction | Na, liquid NH₃ | Low temperature | Toluene | Effective but requires specialized equipment. |
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
Beyond its role in amine protection, the entire Benzyl (2-hydroxyethyl)(propyl)carbamate molecule serves as a versatile synthetic intermediate. Its structure contains a free hydroxyl group, which can act as a nucleophile or be converted into a leaving group, and a protected amine that can be revealed at a later stage. This bifunctionality makes it a valuable building block for more complex structures. ontosight.ai
Heterocyclic compounds, particularly those containing nitrogen, are fundamental scaffolds in medicinal chemistry due to their presence in a vast number of pharmaceuticals. mdpi.com this compound is a suitable precursor for constructing various nitrogen-containing heterocycles. The synthesis can be approached in several ways:
Modification of the Hydroxyl Group: The -OH group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a tosylate or mesylate).
Deprotection of the Amine: The Cbz group is removed to liberate the secondary amine.
Intramolecular Cyclization: The newly freed amine can then react with the modified side chain in an intramolecular fashion to form a heterocyclic ring, such as a morpholine, piperazine, or other related structures. For example, a related intermediate, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, highlights how the Cbz-protected amino-alcohol moiety is a key component for building complex heterocyclic systems. mdpi.com
The unique structure of this compound makes it an excellent building block for molecules that mimic or modify biological structures.
Peptide Mimetics: Peptides have limited therapeutic use due to their rapid degradation by proteases. Peptide mimetics are molecules that mimic the structure and function of natural peptides but have modified backbones to improve stability. As a protected amino alcohol, this compound can be incorporated into peptide chains to create non-natural backbones, such as peptoids or other analogues, that are resistant to enzymatic degradation.
Prodrugs: A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. The hydroxyl group of this compound provides a convenient handle for attaching a drug molecule via an ester or ether linkage. The resulting compound can have improved solubility or bioavailability, with the carbamate portion potentially designed for cleavage by specific enzymes in the target tissue, releasing the active drug.
Integration into Polymeric Materials and Surface Functionalization
The dual functionality of this compound also allows for its use in materials science, particularly in the synthesis and modification of polymers. ontosight.ai
Polymer Synthesis: The hydroxyl group can participate in polymerization reactions. For example, it can act as a monomer in the synthesis of polyesters (reacting with dicarboxylic acids) or polyurethanes (reacting with diisocyanates). By incorporating this molecule into the polymer backbone, a protected amine functionality is embedded throughout the material.
Surface Functionalization: Surface functionalization is the process of modifying the surface of a material to impart new properties, such as biocompatibility or the ability to bind specific molecules. nih.govmdpi.com Polymers created using this compound can be treated to remove the Cbz protecting groups after polymerization. This exposes primary or secondary amine groups on the polymer's surface, which are highly valuable for covalently attaching bioactive molecules like peptides, enzymes, or drugs. nih.gov This technique is a powerful method for creating advanced biomaterials for applications in tissue engineering and drug delivery. mdpi.com
Modification of Polymer Properties
There is currently no available research data detailing the use of this compound for the modification of polymer properties.
Development of Biocompatible Coatings
Information regarding the application of this compound in the development of biocompatible coatings is not present in the reviewed scientific literature.
Application in Controlled Release Systems
There are no research findings that describe the application of this compound in controlled release systems.
Environmental Degradation and Fate in Engineered Systems
Photolytic and Hydrolytic Degradation Mechanisms
Abiotic degradation represents a significant pathway for the initial breakdown of Benzyl (B1604629) (2-hydroxyethyl)(propyl)carbamate in the environment.
Hydrolytic Degradation
Hydrolysis is a primary mechanism for the breakdown of carbamates in aquatic environments. bohrium.comnih.govnih.gov The stability of the carbamate (B1207046) ester bond is highly dependent on the pH of the surrounding medium and the nature of the substituents on the nitrogen atom. nih.govresearchgate.net As an N,N-disubstituted carbamate, Benzyl (2-hydroxyethyl)(propyl)carbamate is predicted to be more stable against hydrolysis than N-monosubstituted carbamates. nih.gov
The base-catalyzed hydrolysis, which is the dominant pathway in most environmental conditions, likely proceeds through a bimolecular acyl-carbon cleavage (BAC2) mechanism. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. The primary products of this hydrolytic cleavage are expected to be benzyl alcohol, 2-(propylamino)ethanol, and carbon dioxide. nih.gov The rate of this reaction generally increases with higher pH levels. nih.gov
| Factor | Influence on Hydrolysis Rate | Expected Degradation Products |
|---|---|---|
| pH | Rate increases under alkaline conditions. | Benzyl alcohol, 2-(Propylamino)ethanol, Carbon Dioxide |
| Substitution | N,N-disubstituted structure confers greater stability compared to N-monosubstituted carbamates. nih.gov |
Photolytic Degradation
Photodegradation, or photolysis, is another crucial abiotic process, particularly for compounds present on surfaces exposed to sunlight, such as plant leaves or the upper layers of water bodies. unito.it Aromatic carbamates can undergo direct photolysis by absorbing ultraviolet radiation. unito.it The benzyl group in this compound contains an aromatic ring that can absorb light energy, potentially initiating the degradation process.
The primary mechanism in the photolysis of aromatic carbamates often involves the cleavage of the carbamate C-O ester bond. unito.it For this compound, this would lead to the formation of a benzyloxy radical and a carbamoyl (B1232498) radical. These highly reactive radical species would then undergo further reactions with surrounding molecules, such as abstracting hydrogen from solvent molecules, to form more stable products. unito.it The specific pathway and quantum yield can be significantly influenced by the medium (e.g., aqueous solution vs. a hydrophobic surface). unito.it
| Mechanism | Influencing Factors | Potential Intermediates |
|---|---|---|
| Direct Photolysis via C-O Bond Cleavage unito.it | Wavelength and intensity of light, presence of photosensitizers, environmental medium (aqueous vs. non-aqueous). unito.it | Benzyloxy radical, Carbamoyl radical |
Biotic Transformation Pathways (e.g., Microbial Degradation in Bioreactors)
Biotic degradation by microorganisms is a critical process for the complete mineralization of carbamate compounds in soil, water, and engineered systems like wastewater treatment bioreactors. bohrium.comnih.gov
The initial and most crucial step in the microbial degradation of carbamates is enzymatic hydrolysis of the ester linkage. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as carboxylesterases or carbamate hydrolases, which are produced by a wide variety of bacteria and fungi, including species from the genera Pseudomonas and Arthrobacter. bohrium.comnih.govnih.gov
In an engineered system such as a bioreactor, a microbial consortium would likely be more effective than a single microbial strain for the complete breakdown of this compound. nih.govfrontiersin.org A plausible metabolic pathway would proceed as follows:
Initial Enzymatic Hydrolysis : Carboxylesterases cleave the carbamate bond, releasing the primary metabolites: benzyl alcohol and 2-(propylamino)ethanol.
Metabolism of Benzyl Alcohol : Benzyl alcohol is a well-known biodegradable compound that can be readily mineralized to carbon dioxide and water by numerous microorganisms under both aerobic and anaerobic conditions. europa.eu
Metabolism of 2-(Propylamino)ethanol : The degradation of this N-alkylated ethanolamine (B43304) would likely proceed through N-dealkylation to separate the propyl group from the ethanolamine moiety. nih.gov Both the resulting n-propanol and ethanolamine are simple organic molecules that can be readily assimilated into central metabolic pathways by various microbes. For instance, some Pseudomonas species are known to metabolize n-propyl side chains. nih.gov
The efficiency of this degradation in a bioreactor setting depends on operational parameters such as the composition of the microbial community, dissolved oxygen levels, nutrient availability, and temperature.
| Degradation Step | Key Enzymes | Potential Microbial Genera | Resulting Products |
|---|---|---|---|
| 1. Carbamate Hydrolysis | Carboxylesterase / Carbamate Hydrolase bohrium.comnih.gov | Pseudomonas, Arthrobacter, Bacillus nih.gov | Benzyl alcohol, 2-(Propylamino)ethanol |
| 2. Benzyl Alcohol Mineralization | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Widespread among bacteria and fungi | Carbon Dioxide, Water europa.eu |
| 3. 2-(Propylamino)ethanol Metabolism | N-dealkylating enzymes, Alcohol/Amine Oxidases | Pseudomonas nih.gov | Propionaldehyde, Aminoethanol, and further metabolites |
Future Research Directions and Translational Opportunities
Exploration of Novel Synthetic Methodologies
Future research could significantly benefit from the development of novel, more sustainable methods for the synthesis of Benzyl (B1604629) (2-hydroxyethyl)(propyl)carbamate. Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents like phosgene (B1210022) or isocyanates. mdpi.com Modern approaches, however, are increasingly focused on "green chemistry" principles.
One promising direction is the use of carbon dioxide as a C1 source, which is an environmentally benign, non-toxic, and abundant reagent. psu.edu Catalytic systems that enable the direct reaction of amines, alcohols, and CO2 to form carbamates are of particular interest. psu.edu Another green alternative involves using urea (B33335) as a carbonyl source in reactions with amines and alcohols over heterogeneous catalysts, such as mixed metal oxides. rsc.orgresearchgate.net Investigating the applicability of these methods to the synthesis of Benzyl (2-hydroxyethyl)(propyl)carbamate could lead to more efficient and environmentally friendly production processes. Additionally, the Hofmann rearrangement of amides under green oxidative conditions, using reagents like oxone and a chloride source, presents another innovative route that could be explored. mdpi.com
| Synthetic Approach | Key Features | Potential Advantages for Synthesis |
| Carbon Dioxide Utilization | Uses CO2 as a renewable C1 source with a catalyst. | Reduces reliance on hazardous reagents like phosgene. |
| Urea as Carbonyl Source | Employs urea in a reaction with an amine and alcohol over a solid catalyst. | Offers a phosgene-free route with recyclable catalysts. |
| Green Hofmann Rearrangement | Involves the oxidation of amides to form an isocyanate intermediate in situ. | Avoids the direct handling of toxic isocyanates. |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize any newly developed synthetic methodologies, advanced spectroscopic techniques for real-time, in-situ monitoring of the reaction progress will be crucial. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, particularly with attenuated total reflectance (ATR) probes (ReactIR), and Raman spectroscopy allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling. mt.comnih.govrsc.org
For the synthesis of this compound, in situ FTIR could monitor the characteristic carbonyl stretch of the carbamate group as it forms, providing valuable kinetic data. nih.govresearchgate.net Raman spectroscopy, which is particularly effective for monitoring reactions in non-polar or less polar solvent systems, could also be employed to follow the reaction kinetics and identify key intermediates. pnnl.govaiche.orgnih.govpnnl.gov The application of these Process Analytical Technology (PAT) tools would enable a deeper understanding of the reaction mechanism and facilitate rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. mt.com
Refined Computational Models for Predictive Design
Computational modeling offers a powerful tool for predicting the properties and activities of this compound and for designing novel derivatives with enhanced functionalities. Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, calculate vibrational frequencies for comparison with experimental spectroscopic data, and determine electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential maps. researchgate.netscirp.orgscirp.orgmdpi.com These calculations can provide insights into the molecule's reactivity and stability.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of this compound and its analogues with specific biological activities. mdpi.comnih.govnih.govepa.gov By identifying key molecular descriptors that influence activity, these models can guide the rational design of new compounds with improved potency and selectivity, thereby reducing the need for extensive empirical screening. nih.gov
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, vibrational frequency calculation. | Prediction of reactivity, stability, and spectroscopic signatures. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Predictive models for designing new analogues with targeted activities. |
| Molecular Docking | Simulation of binding interactions with biological macromolecules. | Identification of potential biological targets and mechanism of action. |
Discovery of Unexplored Biological Targets and Mechanisms
The carbamate functional group is a well-established pharmacophore present in numerous therapeutic agents and pesticides. nih.gov A significant area for future research is the systematic screening of this compound for novel biological activities. Many carbamates are known inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is relevant for the treatment of neurodegenerative diseases like Alzheimer's. acs.orgnih.govmdpi.comnih.gov Investigating the inhibitory potential of this specific compound against these enzymes could be a fruitful starting point.
Beyond cholinesterase inhibition, carbamate derivatives have demonstrated a wide range of other biological effects, including anticancer, researchgate.netportico.orgduke.edunih.govnih.gov antifungal, researchgate.net and anticonvulsant activities. nih.gov A comprehensive screening program for this compound against various cancer cell lines, pathogenic fungi, and in models of epilepsy could uncover previously unknown therapeutic applications. Subsequent studies would then focus on elucidating the specific molecular mechanisms underlying any observed activities.
Development of Next-Generation Chemical Probes and Tools
Leveraging its chemical structure, this compound could serve as a scaffold for the development of next-generation chemical probes. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of reporter groups such as fluorophores. For instance, carbamate-based structures have been successfully incorporated into fluorescent probes for detecting enzyme activity. nih.govresearchgate.net
A potential research direction would be to conjugate a fluorescent dye to the 2-hydroxyethyl moiety, creating a probe whose fluorescence might be modulated upon binding to a specific biological target. Furthermore, carbamate linkers have been utilized in the design of fluorogenic probes that exhibit a significant increase in fluorescence upon enzymatic cleavage. nih.govacs.org By attaching a specific enzyme substrate to the carbamate nitrogen, it may be possible to design a probe for monitoring the activity of that enzyme in biological systems. Such tools would be invaluable for studying biological processes in real-time and for high-throughput screening applications.
Integration into Multifunctional Materials Design
The carbamate linkage is the fundamental component of polyurethanes, one of the most versatile classes of polymers. wikipedia.org This suggests that this compound could be a valuable monomer or functional additive in the design of new multifunctional materials. The presence of both a carbamate group and a free hydroxyl group makes it a suitable building block for creating polymers with tailored properties. nih.govacs.org
Future research could explore the incorporation of this molecule into polymer backbones to create novel polyurethanes or other polymeric materials. google.comgoogle.com The specific side chains (benzyl and propyl) could influence the material's properties, such as its thermal stability, mechanical strength, and solubility. There is also growing interest in carbamate-containing materials for applications in self-healing polymers and coatings, where the reversible nature of certain chemical bonds is exploited to repair damage. nih.gov Investigating the potential of this compound in such advanced materials could open up new technological opportunities.
Q & A
Q. Yield Optimization Factors :
- Temperature control (0–25°C) to suppress thermal degradation.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Advanced: How can computational methods like DFT or molecular docking complement experimental studies on this compound’s reactivity and bioactivity?
Answer:
- Reactivity Prediction : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites, guiding functionalization strategies .
- Biological Activity : Molecular docking (e.g., AutoDock Vina) models interactions with enzyme targets (e.g., proteases, kinases) to prioritize synthesis of high-potential derivatives .
- Validation : Compare computational predictions with experimental NMR/X-ray data to refine force fields and docking parameters .
Q. Example Workflow :
Optimize geometry using Gaussian09 at B3LYP/6-31G* level.
Perform MD simulations (AMBER) to assess stability in aqueous/organic phases.
Validate with experimental IC50 values from enzymatic assays .
Basic: Which spectroscopic techniques are critical for characterizing this carbamate, and what key spectral markers should be analyzed?
Answer:
Validation : Cross-reference spectral data with X-ray crystallography (SHELXL-refined structures) for stereochemical confirmation .
Advanced: How can stereochemical ambiguities in synthesis be resolved using chiral chromatography or X-ray crystallography?
Answer:
- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers. Monitor elution profiles via UV/ECD .
- X-ray Crystallography :
- Case Study : For cyclopropane-containing analogs, X-ray data resolved cis/trans isomerism in the hydroxyethyl group .
Basic: What handling and storage protocols are recommended based on physicochemical properties?
Answer:
Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. Emergency rinsing protocols for skin/eye contact are critical .
Advanced: How does the carbamate group’s electronic environment influence stability under varying pH, and what experimental methods quantify this?
Answer:
- pH Stability Studies :
- Computational Analysis :
Data Interpretation : Plot half-life (t₁/₂) vs. pH to identify optimal stability ranges for biological assays .
Methodological: How should researchers address contradictory crystallographic data between polymorphs or solvates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
